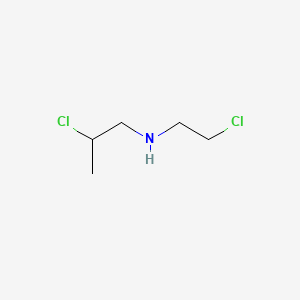

(2-Chloroethyl)(2-chloropropyl)amine

Description

Chemical Classifications and Structural Features of Haloalkylamines

Haloalkylamines can be classified based on several structural features, including the nature of the amine (primary, secondary, or tertiary), the type of halogen (fluoro-, chloro-, bromo-, or iodo-), and the structure of the alkyl chain. Symmetrical haloalkylamines, such as the well-known nitrogen mustards like bis(2-chloroethyl)amine (B1207034), possess identical haloalkyl groups attached to the nitrogen atom. In contrast, asymmetrical haloalkylamines, the class to which (2-Chloroethyl)(2-chloropropyl)amine belongs, have different haloalkyl substituents.

The key structural feature of haloalkylamines that dictates their reactivity is the presence of a nucleophilic nitrogen atom and an electrophilic carbon atom alpha or beta to the halogen. This arrangement allows for intramolecular reactions, a defining characteristic of this class of compounds.

Overview of Alkylating Agent Reactivity in Fundamental Organic Chemistry

Alkylating agents are broadly classified as electrophiles, meaning they are electron-deficient species that react with electron-rich nucleophiles. The reactivity of an alkylating agent is influenced by several factors, including the nature of the leaving group (the halogen in haloalkylamines), the stability of the carbocation or transition state formed during the reaction, and steric hindrance around the reactive center.

In the context of haloalkylamines, the nitrogen atom plays a crucial role in modulating the reactivity of the haloalkyl group through a process known as neighboring group participation. This intramolecular catalysis significantly enhances the electrophilicity of the carbon-halogen bond compared to a simple alkyl halide.

Significance of Studying this compound in Pure Chemical Research

The study of this compound is significant in pure chemical research for several reasons. Its asymmetrical structure provides a model system to investigate the differential reactivity of two distinct chloroalkyl groups within the same molecule. This allows for a deeper understanding of how subtle changes in alkyl chain substitution, such as the presence of a methyl group in the 2-chloropropyl moiety, affect the kinetics and regioselectivity of intramolecular and intermolecular reactions.

Furthermore, this compound serves as a valuable tool for probing the mechanisms of nucleophilic substitution reactions involving bifunctional electrophiles. By studying its reactions with various nucleophiles, researchers can gain insights into the formation and relative stability of different cyclic intermediates, such as aziridinium (B1262131) and potentially azetidinium ions, and how these intermediates influence the final product distribution. This knowledge is fundamental to the rational design of more selective and efficient synthetic methodologies in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloroethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c1-5(7)4-8-3-2-6/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJCPBULFZDLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Chloroethyl 2 Chloropropyl Amine

Intramolecular Cyclization Reactions and Aziridinium (B1262131) Ion Formation

Kinetics and Thermodynamics of Aziridinium Ion Formation

The intramolecular cyclization of nitrogen mustards to form an aziridinium ion is a first-order reaction following an SN1-type mechanism. biointerfaceresearch.com The rate of this transformation is significantly influenced by the reaction conditions. The pH of the solution is a critical factor; the cyclization cannot proceed if the amine is protonated, as the lone pair of electrons is unavailable. wikipedia.org Consequently, the reaction is slow in acidic conditions and becomes progressively faster in neutral to alkaline environments. At a pH of 8, for instance, nitrogen mustards are almost entirely converted into the aziridinium ion intermediate. wikipedia.org

Table 1: Kinetic Parameters for Nitrogen Mustard Reactions

| Parameter | Value | Compound/Condition |

| Cyclization Reaction Order | First-Order (SN1) | General Nitrogen Mustards |

| Activation Free Energy (Calculated) | 20.4 kcal/mol | Mechlorethamine (B1211372) |

| Activation Free Energy (Experimental) | 22.5 kcal/mol | Mechlorethamine |

| Overall Alkylation Reaction Order | Second-Order | N-mustard with 4-chloroaniline |

| Rate Constant (k₂) for Alkylation | 0.0415 L/(mol·min) | N-mustard with 4-chloroaniline; pH 7.4, 37°C |

Influence of Molecular Structure on Cyclization Efficiency

The efficiency and rate of aziridinium ion formation are highly dependent on the molecular structure of the parent nitrogen mustard. The electronic properties of the substituent on the nitrogen atom play a pivotal role. uantwerpen.be

Electronic Effects: Attaching electron-withdrawing groups to the nitrogen atom reduces its basicity and the nucleophilicity of its lone pair of electrons. This delocalization, as seen in aromatic mustards like melphalan, makes the intramolecular cyclization more difficult and slower compared to aliphatic mustards where the lone pair is more localized and available. uantwerpen.beresearchgate.net Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the cyclization rate. uantwerpen.be

Steric Effects: The steric environment around the chloroethyl or chloropropyl chains can also influence reactivity. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that introducing sterically demanding substituents can promote cyclization reactions. researchgate.net This is attributed to changes in bond angles that favor the ring-closing transition state. While (2-Chloroethyl)(2-chloropropyl)amine does not have gem-dialkyl groups, the principle highlights the sensitivity of the cyclization rate to the steric properties of the alkyl chains. The carrier molecule to which the nitrogen mustard moiety is attached also significantly impacts physical properties such as lipophilicity and distribution, which can indirectly affect its reactivity in different environments. mdpi.com

Spectroscopic Elucidation of Reaction Intermediates (e.g., NMR)

Due to their high reactivity, aziridinium ions are transient intermediates that are challenging to isolate. However, their existence has been confirmed and characterized using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). rsc.org

By conducting the reaction of nitrogen mustards with less reactive nucleophiles (e.g., thiourea) or in the presence of non-nucleophilic counter-anions, it is possible to observe the aziridinium ion intermediate spectroscopically. rsc.org Both ¹H and ¹³C NMR spectroscopy have been successfully employed to study the chemistry of nitrogen mustards in aqueous solutions. These studies have allowed for the direct characterization of the N-2-chloroethyl-N-methylaziridinium ion and the monosubstituted intermediates formed during the reaction sequence. rsc.org In reactions with strong nucleophiles like thiosulphate, the aziridinium ion is consumed too rapidly to be detected, though its intermediacy is inferred from the product analysis. rsc.org

Nucleophilic Substitution and Alkylation Reactions (General Chemistry)

Once formed, the highly strained and electrophilic aziridinium ion is readily attacked by a wide range of nucleophiles in a ring-opening reaction. This SN2 reaction constitutes the alkylation event, where an alkyl group from the mustard is covalently attached to the nucleophile. mdpi.com

Reactivity with Diverse Chemical Nucleophiles (e.g., alcohols, amines, carboxylates, water)

The aziridinium intermediate reacts with numerous nucleophilic functional groups present in biological and chemical systems. ncl.ac.uk This broad reactivity is a defining feature of its chemistry. Common nucleophiles include:

Water: Hydrolysis of the aziridinium ion leads to the formation of a corresponding ethanolamine (B43304) derivative. wikipedia.org

Amines: Primary and secondary amines are potent nucleophiles that react to form substituted ethylamine (B1201723) or propylamine (B44156) derivatives. chemguide.co.uk The amino groups of amino acids and the nucleophilic centers on DNA bases (e.g., guanine (B1146940), adenine) are key biological targets. tandfonline.comncl.ac.uk

Alcohols: Alcohols can react to form ether linkages, although they are generally weaker nucleophiles than amines.

Carboxylates: The carboxyl groups of amino acids or other organic acids can be alkylated to form ester linkages. tandfonline.com

Thiols: Sulfhydryl or mercapto groups (-SH), such as those in the amino acid cysteine, are strong nucleophiles and readily react with the aziridinium ion. tandfonline.com

The reaction with ammonia (B1221849) has been shown to produce a mixture of products, including a triamine and N-methylpiperazine, with the product distribution indicating that the triamine is formed via the aziridinium intermediate. rsc.org

Table 2: Reactivity of Aziridinium Ion with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Functional Group | Product of Alkylation |

| Water | H₂O | Hydroxyl (-OH) | Diol derivative |

| Amines | R-NH₂ | Amino (-NH₂) | Substituted amine |

| Carboxylates | R-COO⁻ | Carboxyl (-COOH) | Ester |

| Thiols | R-SH | Sulfhydryl (-SH) | Thioether |

| Phosphates | R-OPO₃²⁻ | Phosphate (-PO₃H₂) | Phosphate ester |

Regioselectivity and Stereoselectivity in Alkylation

The alkylation reactions of nitrogen mustards exhibit a degree of selectivity.

Regioselectivity: In the context of biological macromolecules, alkylation is not random. The N7 position of guanine is the most nucleophilic site in DNA and is the predominant target for alkylation by nitrogen mustards. uantwerpen.bepharmacologyeducation.org The N3 position of adenine (B156593) is another, albeit less frequent, site of attack. uantwerpen.be Computational studies suggest that the alkylation of guanine is thermodynamically preferred over adenine by approximately 6 kcal/mol. researchgate.net There is also evidence for sequence selectivity, where alkylation and subsequent depurination occur preferentially at specific DNA sequences, such as 5'-GG and 5'-GA. nih.gov For an unsymmetrical aziridinium ion, such as the one derived from the 2-chloropropyl arm of this compound, nucleophilic attack generally occurs at the less sterically hindered carbon atom, following the principles of SN2 reactions.

Stereoselectivity: The initial this compound is chiral if the chlorine is on the second carbon of the propyl group, and would typically be used as a racemic mixture. The intramolecular cyclization of one enantiomer of the 2-chloropropyl arm would form a chiral aziridinium ion. The subsequent SN2 attack by a nucleophile occurs with inversion of configuration at the carbon center being attacked. However, because the intermediate is a highly reactive cation, and the starting material is often achiral or racemic, complex product mixtures can be expected, and high stereoselectivity is generally not a characteristic of these reactions unless specific directing groups are present.

Solvent Effects on Reaction Kinetics and Mechanisms

The reactivity of β-haloethylamines, including this compound, is significantly influenced by the solvent system in which reactions are conducted. The rate-determining step for the alkylation reactions of these compounds is typically the intramolecular formation of a cyclic aziridinium (ethyleniminium) ion. The polarity and nucleophilicity of the solvent can affect the rate of this cyclization and the subsequent reactions of the highly reactive intermediate.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the rate of intramolecular cyclization is generally favored. These solvents can stabilize the developing charge separation in the transition state leading to the formation of the aziridinium ion without competing as strong nucleophiles. Studies on analogous reactions, such as the interaction of amines with aryl β-haloethyl sulphones in acetonitrile, demonstrate that the reaction proceeds via a second-order kinetic model, indicating a direct role of the reactants' concentration in a non-participating solvent researchgate.net. The kinetics of reactions involving substituted anilines with 2-chloro-5-nitropyridine (B43025) in DMSO and DMF also show a significant solvent-dependent effect on reaction rates and activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation researchgate.net.

Structure-Reactivity Relationships in Alkylation Processes

The alkylating capability of this compound is intrinsically linked to its molecular structure. As a nitrogen mustard, its mechanism of action involves the formation of a highly electrophilic aziridinium cation through intramolecular cyclization, which then alkylates nucleophilic sites on other molecules.

The process begins with the lone pair of electrons on the nitrogen atom attacking the γ-carbon atom of either the 2-chloroethyl or the 2-chloropropyl group, displacing the chloride ion. This results in the formation of a strained, three-membered aziridinium ring. The presence of two such chloroalkyl groups allows for this process to occur twice, making the compound a bifunctional alkylating agent capable of cross-linking biological macromolecules.

The structural difference between the 2-chloroethyl and the 2-chloropropyl group influences their relative reactivity. The additional methyl group on the chloropropyl chain can exert an electronic effect (inductive effect) and a steric effect on the rate of cyclization. Generally, the rate of formation of the aziridinium ion is the rate-limiting step in the alkylation process. The structure of the alkyl groups attached to the nitrogen, as well as the nature of the leaving group (in this case, chloride), are key determinants of this rate. In related β-haloethylamines, structural modifications have been shown to significantly alter the kinetic relationships of their reactions researchgate.net.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound is a critical degradation pathway in aqueous environments. The mechanism is analogous to its alkylation reactions, proceeding through the formation of an aziridinium intermediate. The first step is the intramolecular nucleophilic attack by the amine nitrogen to displace a chloride ion, forming the N-(2-chloropropyl)aziridinium cation or the N-(2-chloroethyl)aziridinium cation. This intermediate is highly reactive and is subsequently attacked by a water molecule, a weak nucleophile. This nucleophilic attack opens the strained three-membered ring, resulting in the substitution of the chlorine atom with a hydroxyl group and the regeneration of the tertiary amine. This process can occur sequentially for both chloroalkyl side chains.

pH Dependence of Hydrolysis Rates

The rate of hydrolysis of nitrogen mustards is substantially dependent on the pH of the aqueous solution. For the related compound tris(2-chloroethyl)amine, studies have shown a significant increase in the hydrolysis rate constant as the pH moves from neutral to alkaline conditions researchgate.net. In a neutral environment, the hydrolysis can be slowed by the release of hydrochloric acid (HCl) as a byproduct, which lowers the pH of the solution. The protonation of the amine nitrogen at lower pH values reduces its nucleophilicity, thereby inhibiting the initial and rate-limiting intramolecular cyclization step required for hydrolysis.

Table 1: Illustrative pH Dependence of Hydrolysis Rate for a Related Nitrogen Mustard

| pH | Relative Rate Constant | Half-life (t½) |

| 7.5 | 1x | Slower |

| 8.5 | Increased | Intermediate |

| 12.5 | ~5x | Faster |

| This table illustrates the general trend observed for nitrogen mustards like tris(2-chloroethyl)amine and is expected to be similar for this compound. |

Identification of Hydrolytic Products

The hydrolysis of this compound involves the sequential replacement of its two chlorine atoms with hydroxyl groups. The final and complete hydrolysis product is expected to be (2-hydroxyethyl)(2-hydroxypropyl)amine.

The reaction proceeds through intermediate species. The first hydrolysis event would produce either N-(2-chloroethyl)-N-(2-hydroxypropyl)amine or N-(2-hydroxyethyl)-N-(2-chloropropyl)amine. These intermediates are themselves subject to a second hydrolysis reaction, where the remaining chloroalkyl group undergoes cyclization and subsequent reaction with water to yield the final di-hydroxy product. For analogous nitrogen mustards, such as tris(2-chloroethyl)amine, the final hydrolysis product identified is triethanolamine (B1662121), which is formed by the replacement of all three chlorine atoms with hydroxyl groups researchgate.net.

Degradation Pathways under Controlled Chemical Conditions

Beyond hydrolysis, this compound can degrade through other chemical pathways, particularly under controlled conditions involving heat or oxidative stress nih.gov. Thermal degradation of amines can occur, especially in the presence of CO2, leading to the formation of cyclic ureas and other complex products researchgate.netnih.gov. While stable at ambient temperatures, elevated temperatures can accelerate decomposition. For the related compound ethylbis(2-chloroethyl)amine, decomposition is noted at temperatures above 194 °C nih.gov.

Oxidative degradation is another significant pathway, often accelerated by the presence of oxygen and metal ions like iron nih.gov. The amine functional group is susceptible to oxidation, which can lead to a variety of degradation products, including aldehydes, carboxylic acids, and smaller amine fragments. In complex chemical systems, such as those used for industrial CO2 capture, amine degradation is a major concern leading to solvent loss and the formation of corrosive byproducts nih.gov. The specific degradation products of this compound under specific oxidative or thermal stress would depend on the precise conditions, including temperature, oxygen concentration, and the presence of catalysts or other chemical species.

Computational and Theoretical Investigations of 2 Chloroethyl 2 Chloropropyl Amine

Electronic Structure and Bonding Analysis

The electronic structure of (2-Chloroethyl)(2-chloropropyl)amine is fundamental to its chemical behavior. The presence of electronegative chlorine atoms and a lone pair of electrons on the nitrogen atom dictates the molecule's reactivity. The carbon-chlorine (C-Cl) bonds are polarized, with the chlorine atoms bearing a partial negative charge and the adjacent carbon atoms a partial positive charge. This polarization makes the carbon atoms electrophilic and susceptible to nucleophilic attack.

The nitrogen atom, with its lone pair, acts as an internal nucleophile, which is a key feature of nitrogen mustards. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would likely show the HOMO to be localized primarily on the nitrogen atom, indicating its nucleophilic character. Conversely, the LUMO would be expected to have significant contributions from the antibonding orbitals of the C-Cl bonds, highlighting their susceptibility to cleavage.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl and propyl chains in this compound allows for the existence of multiple conformers. Rotations around the C-C and C-N bonds lead to a complex potential energy surface with various local minima. The relative energies of these conformers determine their population at a given temperature.

A theoretical conformational analysis of the simpler analogue, (2-chloroethyl)amine, has shown the existence of several rotameric forms. nih.gov For this molecule, conformers where the Cl-C-C-N chain is in an antiperiplanar or synclinal (gauche) arrangement have been identified. nih.gov In some of these conformers, a weak intramolecular hydrogen bond can form between the amino group and the chlorine atom. nih.gov For this compound, a similar analysis would be expected to reveal a larger number of stable conformers due to the additional propyl group. The interplay between steric hindrance and potential weak intramolecular interactions would govern the relative stability of these conformers. The most stable conformer is likely to be the one that minimizes steric repulsion while allowing for favorable intramolecular interactions.

Table 1: Calculated Relative Energies of (2-chloroethyl)amine Conformers

| Conformer | Dihedral Angle (Cl-C-C-N) | Relative Energy (kJ/mol) |

| I | antiperiplanar | 5.5(15) |

| II | antiperiplanar | 4.1(11) |

| III | synclinal | 0.3(7) |

| IV (Global Minimum) | synclinal | 0.0 |

Data from a study on (2-chloroethyl)amine, a related molecule. nih.gov The table illustrates the energy differences that can exist between different spatial arrangements of the atoms.

Reaction Pathway Prediction and Transition State Analysis

A hallmark of nitrogen mustards is their ability to form a highly reactive aziridinium (B1262131) ion intermediate through intramolecular cyclization. This process is a classic example of neighboring group participation, where the nitrogen lone pair attacks the electrophilic carbon of the chloroethyl or chloropropyl group, displacing the chloride ion.

This intramolecular nucleophilic substitution (SNi) reaction is crucial for the biological activity of these compounds. Computational studies on other nitrogen mustards have elucidated the mechanism of this reaction, identifying the transition state and intermediates involved. The reaction proceeds through a concerted mechanism where the N-C bond formation and C-Cl bond cleavage occur simultaneously. acs.orgnih.gov

For mechlorethamine (B1211372), a well-studied nitrogen mustard, the calculated activation free energy for the formation of the aziridinium ion is approximately 20.4 kcal/mol, which is in good agreement with experimental data. nih.gov This value provides an estimate of the energy barrier for similar nitrogen mustards like this compound. The reaction is typically exothermic, meaning the aziridinium ion is more stable than the initial reactant, which drives the reaction forward.

Table 2: Calculated Activation Free Energy for Aziridinium Ion Formation

| Compound | Activation Free Energy (kcal/mol) |

| Mechlorethamine | 20.4 |

This value is for a related nitrogen mustard and serves as a representative example of the energy barrier for this type of intramolecular cyclization. nih.gov

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules like this compound. DFT calculations can be used to:

Optimize the geometry of the molecule and its various conformers, as well as the transition state for the cyclization reaction.

Calculate vibrational frequencies to confirm that the optimized structures correspond to energy minima (for stable molecules) or saddle points (for transition states) and to compute zero-point vibrational energies.

Determine the reaction pathway by mapping the potential energy surface connecting the reactant, transition state, and product.

Calculate various electronic properties , such as atomic charges, dipole moments, and molecular orbitals, which help in understanding the molecule's reactivity.

Molecular Dynamics Simulations of Reactivity and Interfacial Behaviors

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in a biological environment, such as in solution or near a DNA molecule. MD simulations model the movement of atoms over time, allowing for the study of processes that occur on the nanosecond to microsecond timescale.

For nitrogen mustards, MD simulations have been used to study:

The role of solvent molecules in the formation of the aziridinium ion. acs.orgnih.gov

The interaction of the aziridinium ion with DNA, including the identification of preferred binding sites.

The structural changes in DNA upon alkylation by the nitrogen mustard.

These simulations can reveal how the local environment influences the reactivity of the molecule and provide insights into its mechanism of action at the molecular level.

Advanced Quantum Chemical Methodologies (e.g., NBO Analysis, QTAIM Theory)

To gain a deeper understanding of the bonding and electronic structure of this compound, advanced quantum chemical methods can be employed.

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs. uni-muenchen.dedergipark.org.trwikipedia.org For this compound, NBO analysis could be used to:

Quantify the hybridization of the atoms.

Analyze the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the C-Cl bonds, which is a key factor in the intramolecular cyclization.

Determine the natural atomic charges, providing a more accurate picture of charge distribution than simpler methods.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgscm.com QTAIM can be used to:

Identify and characterize chemical bonds through the analysis of bond critical points in the electron density.

Calculate atomic properties, such as atomic charges and energies, by partitioning the molecule into atomic basins.

Visualize the paths of chemical bonds, providing a detailed picture of the molecular structure.

In the context of nitrogen mustards, QTAIM has been used to analyze the interaction between the aziridinium ion and DNA, revealing the nature of the covalent bond formed during alkylation. scirp.orgscirp.orgscirp.org

Applications As a Synthetic Intermediate in Organic Chemistry

Synthesis of Heterocyclic Compounds

Due to its bifunctional nature, (2-Chloroethyl)(2-chloropropyl)amine is a potential precursor for the synthesis of nitrogen-containing heterocyclic compounds. Specifically, it could be utilized in the formation of substituted piperazine (B1678402) rings. The intramolecular cyclization or reaction with other difunctional molecules could lead to the formation of a 2-methylpiperazine (B152721) moiety, a common scaffold in medicinal chemistry. The general synthetic strategy would involve the sequential or simultaneous reaction of the two chloroalkyl chains with a nucleophile, such as an amine, to form the heterocyclic ring. The presence of the methyl group on the chloropropyl chain would result in a chiral center in the resulting piperazine, making this compound a potential starting material for the synthesis of enantiomerically pure heterocyclic compounds.

Derivatization for Non-Biological Research Probes

The reactivity of the chloroalkyl groups in this compound allows for its potential use in the development of non-biological research probes. The chloro groups can be displaced by various nucleophiles, such as fluorescent dyes, affinity tags, or other reporter molecules. This would enable the covalent attachment of the this compound backbone to a molecule of interest, creating a probe for studying molecular interactions or tracking the localization of the target molecule within a non-biological system. The secondary amine also provides a site for further modification, allowing for the attachment of additional functionalities to create more complex and tailored research tools.

Role in Materials Science Precursors

In the field of materials science, this compound could serve as a precursor for the synthesis of novel polymers and functional materials. The difunctional nature of the molecule allows it to act as a cross-linking agent or as a monomer in polymerization reactions. For instance, it could be reacted with other monomers to create polyamines with pendant methyl groups, which could influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and chelating ability. The presence of chlorine atoms also offers a pathway for post-polymerization modification, enabling the introduction of other functional groups onto the polymer backbone.

Preparation of Analytical Standards for Chemical Process Monitoring

This compound may be used in the preparation of analytical standards for monitoring chemical processes, particularly in the synthesis of pharmaceuticals where similar structures might be involved. It has been noted as a potential impurity in the manufacturing of certain alkylating agents. smolecule.com Therefore, having a well-characterized standard of this compound is crucial for developing and validating analytical methods, such as chromatography, to detect and quantify its presence as an impurity in final products or reaction intermediates. This ensures the quality and purity of the manufactured chemicals.

| Application Category | Specific Use | Potential Outcome |

| Synthetic Intermediate | Synthesis of Heterocyclic Compounds | Formation of 2-methylpiperazine derivatives |

| Research Tools | Derivatization for Non-Biological Probes | Creation of tagged molecules for tracking |

| Materials Science | Precursor for Polymers | Development of functional polyamines |

| Analytical Chemistry | Preparation of Analytical Standards | Quality control in chemical manufacturing |

Advanced Analytical Methodologies for Studying 2 Chloroethyl 2 Chloropropyl Amine in Research

High-Resolution Spectroscopic Techniques for Mechanistic Studies

High-resolution spectroscopic techniques are indispensable for probing the molecular structure and bonding of (2-Chloroethyl)(2-chloropropyl)amine and related compounds, offering detailed insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of nitrogen mustards. In ¹H NMR spectra of related compounds like 2-Chloroethylamine (B1212225) hydrochloride, distinct signals corresponding to the methylene (B1212753) groups adjacent to the nitrogen and chlorine atoms can be observed. For instance, in D₂O, the methylene protons next to the amino group typically appear at a different chemical shift than those adjacent to the chlorine atom. chemicalbook.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. These techniques are fundamental in tracking the chemical transformations of the molecule, such as the intramolecular cyclization to form the highly reactive aziridinium (B1262131) ion, by observing shifts in the signals of the involved atoms.

Infrared (IR) and Raman Spectroscopy : Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups. The IR spectra of similar chloroethylamine compounds show characteristic absorption bands for C-H, N-H, and C-Cl bonds. chemicalbook.comchemicalbook.com Changes in these vibrational frequencies can be monitored to follow the progress of a reaction, such as the disappearance of the C-Cl stretching band during the formation of the aziridinium intermediate. Raman spectroscopy can be particularly useful for studying these compounds in aqueous solutions.

| Spectroscopic Technique | Application in Studying Nitrogen Mustards | Typical Information Obtained |

| ¹H NMR | Structural confirmation and mechanistic studies. | Chemical shifts and coupling constants of protons, revealing the connectivity and environment of hydrogen atoms. |

| ¹³C NMR | Elucidation of the carbon framework. | Chemical shifts of carbon atoms, identifying the number and type of carbon environments. |

| Infrared (IR) Spectroscopy | Identification of functional groups and reaction monitoring. | Vibrational frequencies of bonds (e.g., C-Cl, N-H, C-H), indicating the presence of specific functional groups. |

| Raman Spectroscopy | Complementary vibrational analysis, especially in aqueous media. | Vibrational modes of non-polar bonds and symmetric stretches. |

Mass Spectrometry for Reaction Product Characterization and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, its reaction products, and transient intermediates.

When coupled with chromatographic separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying trace-level impurities and degradation products. researchgate.net For example, a UHPLC-MS/MS method has been developed for the identification and quantification of the related genotoxic impurity bis(2-chloroethyl)amine (B1207034). researchgate.net This method utilizes a positive-ion electrospray ionization (ESI) source and multiple reaction monitoring (MRM) for high selectivity and sensitivity, achieving detection limits in the parts-per-million (ppm) range. researchgate.netresearchgate.net

Electron ionization (EI) mass spectrometry can provide detailed structural information through analysis of fragmentation patterns. The mass spectrum of a related compound, N-(2-chloroethyl)-N-isopropyl-propan-2-amine, shows characteristic fragments that help in confirming its structure. spectrabase.comnist.gov For this compound, MS can be used to identify the molecular ion peak and key fragment ions resulting from the loss of chlorine atoms or cleavage of the carbon-nitrogen bonds. This is crucial for characterizing the products of its reactions with nucleophiles and for identifying the transient aziridinium ion intermediate, which is central to the reactivity of nitrogen mustards.

| Mass Spectrometry Technique | Application | Key Findings/Capabilities |

| UHPLC-MS/MS | Identification and quantification of genotoxic impurities. | High sensitivity (LOD at ppm levels), selectivity through MRM, and accurate quantification. researchgate.net |

| Electron Ionization (EI)-MS | Structural elucidation through fragmentation analysis. | Provides a fingerprint mass spectrum with characteristic fragment ions for structure confirmation. nist.gov |

| Electrospray Ionization (ESI)-MS | Analysis of reaction mixtures and identification of intermediates. | Soft ionization technique suitable for detecting the molecular ions of reactants, products, and intermediates like the aziridinium ion. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling its purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (GC-FID), is well-suited for the analysis of volatile amines. nih.gov However, the analysis of polar amines like chloroethylamines can be challenging due to peak tailing caused by their interaction with the stationary phase. Specialized columns, such as the Agilent CP-Volamine, have been developed to provide better peak shapes and reproducibility for volatile amines. nih.gov Derivatization can also be employed to improve the chromatographic behavior and detection sensitivity of these compounds. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC with UV detection is commonly used for analyzing impurities in pharmaceutical compounds. taylorfrancis.com For compounds like this compound that lack a strong UV chromophore, derivatization may be necessary, or alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors can be used. researchgate.net HPLC methods have been developed for the detection of related compounds like 2-chloroethylamine hydrochloride, demonstrating good linearity and recovery. google.com

| Chromatographic Method | Primary Use | Typical Column/Detector | Considerations |

| GC-FID | Purity assessment and analysis of volatile impurities. | Amine-specific columns (e.g., Agilent CP-Volamine). nih.gov | Potential for peak tailing; may require specialized columns or derivatization. nih.govtaylorfrancis.com |

| HPLC | Purity assessment, reaction monitoring, and analysis of non-volatile compounds. | Reversed-phase C18 columns with UV, ELSD, or RI detectors. taylorfrancis.comresearchgate.net | Lack of a strong UV chromophore may necessitate derivatization or alternative detectors. researchgate.net |

X-ray Crystallography for Solid-State Structure Confirmation of Intermediates and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.org While obtaining a suitable single crystal of the liquid amine this compound itself can be challenging, this technique is invaluable for confirming the structure of its stable crystalline derivatives or salts, such as the hydrochloride salt.

Electrochemical Methods for Reactivity Studies

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox behavior and chemical reactivity of nitrogen mustards. researchgate.net These techniques provide insights into the electron transfer processes and the kinetics of reactions involving the electroactive species.

Studies on the anticancer nitrogen mustard mechlorethamine (B1211372) using cyclic voltammetry have demonstrated the utility of this technique in determining chemical reactivity. researchgate.net By monitoring the electrochemical response, researchers can assess the rate of reactions, such as the formation of the aziridinium ion. researchgate.net The electrochemical behavior is influenced by factors like the solvent and the presence of nucleophiles, allowing for a quantitative assessment of the compound's reactivity under different conditions. researchgate.net Although specific electrochemical data for this compound is not detailed in the available literature, the principles derived from studies on analogous nitrogen mustards are directly applicable for probing its reactivity and reaction mechanisms. researchgate.net

Future Directions in Academic Research on 2 Chloroethyl 2 Chloropropyl Amine

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of nitrogen mustards is primarily defined by the intramolecular cyclization of the chloroalkyl chains to form highly electrophilic aziridinium (B1262131) ions. For an asymmetrical compound like (2-Chloroethyl)(2-chloropropyl)amine, two different three-membered ring intermediates can potentially form: an aziridinium ion from the chloroethyl arm and a methyl-substituted aziridinium ion from the chloropropyl arm.

Future academic exploration should focus on the following:

Competitive Cyclization: A central research question is the relative rate of formation of the two possible aziridinium ions. The substitution on the chloropropyl group may influence the kinetics of cyclization. Investigating this competition under various conditions (e.g., pH, solvent, temperature) will provide fundamental insights into the factors governing neighboring group participation in such systems.

Reactivity of Intermediates: The subsequent reactivity of the two distinct aziridinium ions with various nucleophiles needs to be systematically studied. The methyl-substituted aziridinium ring may exhibit different regioselectivity and reaction rates compared to its unsubstituted counterpart.

pH-Dependent Mechanisms: The rate of aziridinium ion formation is highly dependent on pH, as the protonated amine is unable to cyclize. Detailed kinetic studies are needed to quantify this relationship for this compound, which is critical for understanding its behavior in different chemical and biological environments.

Novel Transformations: Beyond simple alkylation, research could explore novel transformations initiated by the reactive intermediates. This includes tandem reactions where the initial alkylation triggers subsequent intramolecular events, leading to more complex molecular architectures.

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

Traditional synthetic routes to nitrogen mustards often involve chlorinating agents like thionyl chloride, which generate stoichiometric amounts of waste, such as sulfur dioxide. google.comchemicalbook.com A key future direction is the development of greener synthetic methods that are both highly efficient and environmentally benign.

Key research areas include:

Catalytic Chlorination: Investigating the use of catalytic systems to replace stoichiometric chlorinating agents. For example, the use of Lewis acids as catalysts in conjunction with more benign chlorine sources like hydrogen chloride has shown promise for related compounds and could be adapted. google.compatsnap.com

Atom-Economical Approaches: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This could involve exploring alternative starting materials or novel reaction cascades that avoid the use of protecting groups and minimize waste.

Green Solvents and Conditions: Moving away from traditional chlorinated solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents. Research into optimizing reaction conditions, such as temperature and pressure, can also lead to more sustainable processes.

Table 1: Comparison of Synthetic Methodologies for Chloroethylamines

| Feature | Traditional Methodology (e.g., Thionyl Chloride) | Proposed Sustainable Methodology |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Hydrogen Chloride (HCl) |

| Catalyst | None (stoichiometric reaction) | Lewis Acid (e.g., ZnSO₄, Al₂(SO₄)₃) patsnap.com |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Water (H₂O) |

| Atom Economy | Low | High |

| Environmental Impact | High (polluting gas generation) google.com | Low (benign byproduct) |

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict molecular properties, offering insights that can guide experimental work. For this compound, advanced computational modeling can illuminate its complex behavior.

Future research should leverage computational tools for:

Mechanism Elucidation: Using quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to model the intramolecular cyclization pathways. This can determine the activation energies for the formation of each aziridinium ion, predict transition state geometries, and rationalize the kinetic and thermodynamic factors controlling the reaction.

Reactivity Prediction: Modeling the reactions of the aziridinium intermediates with a library of nucleophiles to predict reaction rates and regioselectivity. This can help in designing targeted syntheses or understanding interactions with biological molecules.

Solvent Effects: Incorporating explicit or implicit solvent models to understand how the reaction environment influences cyclization rates and reaction pathways.

Spectroscopic Correlation: Predicting spectroscopic properties (e.g., NMR, IR) of intermediates and products to aid in their experimental identification and characterization.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuous-flowing streams, offers significant advantages in terms of safety, control, and scalability, particularly for reactions involving unstable or hazardous intermediates. mdpi.com

The application of this technology to the synthesis and study of this compound is a promising future direction:

Controlled Synthesis: Developing a continuous-flow process for the synthesis of the target compound would allow for precise control over reaction parameters like temperature, pressure, and residence time. This can improve yield, purity, and safety by minimizing the accumulation of reactive intermediates.

In-line Analysis: Integrating in-line analytical techniques (e.g., IR, NMR, MS) to monitor the reaction in real-time. This would facilitate rapid optimization and provide detailed kinetic data.

Automated Reactivity Screening: Creating automated platforms where the synthesized this compound is directly mixed with various reactants in a flow system to rapidly screen its reactivity patterns. This high-throughput approach can accelerate the discovery of new reactions and applications.

Investigation of Environmental Degradation Mechanisms and Remediation Chemistry

Understanding the environmental fate of nitrogen mustards is crucial due to their reactivity. Research into the degradation and potential remediation of this compound is an essential area of future study.

Key research objectives include:

Hydrolysis Studies: The primary abiotic degradation pathway for many nitrogen mustards in aqueous environments is hydrolysis. nih.govresearchgate.net Detailed kinetic studies are needed to determine the hydrolysis half-life of this compound under a range of environmentally relevant pH values and temperatures.

Product Identification: Identifying the ultimate degradation products is critical for assessing long-term environmental impact. The expected products are the corresponding diols, but other pathways may exist.

Photodegradation: Investigating the role of photolysis in the degradation of this compound, as related molecules can be unstable in the presence of light. nih.gov

Bioremediation Strategies: Exploring the potential for microbial degradation. While nitrogen mustards are generally cytotoxic, some microorganisms may possess enzymatic machinery capable of breaking them down, as has been observed for other chloro-organic compounds. nih.gov Isolating and characterizing such organisms could lead to effective bioremediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.